O-(Decan-2-yl) methanesulfonothioate

Description

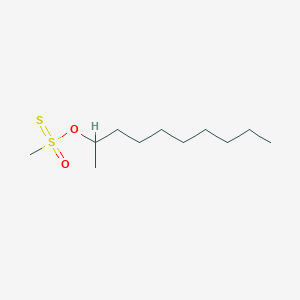

O-(Decan-2-yl) methanesulfonothioate is a sulfur-containing organosulfur compound characterized by a methanesulfonothioate ester group linked to a decan-2-yl chain. Its IUPAC name reflects the substitution pattern: the sulfonic acid group (methanesulfonyl) has one oxygen atom replaced by sulfur (thioate), forming an ester with the secondary alcohol decan-2-ol.

Properties

Molecular Formula |

C11H24O2S2 |

|---|---|

Molecular Weight |

252.4 g/mol |

IUPAC Name |

decan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C11H24O2S2/c1-4-5-6-7-8-9-10-11(2)13-15(3,12)14/h11H,4-10H2,1-3H3 |

InChI Key |

GWRYEPXNGOUSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Decan-2-yl) methanesulfonothioate typically involves the reaction of 1-bromodecane with sodium methanethiosulfonate in dry dimethylformamide (DMF) at 60°C for 2 hours. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with ether, washed with brine, dried, and purified by flash column chromatography on silica gel using ethyl acetate-hexanes as the eluent .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: O-(Decan-2-yl) methanesulfonothioate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonothioate group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone .

Scientific Research Applications

Chemistry: O-(Decan-2-yl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a spin label for electron paramagnetic resonance (EPR) spectroscopy to study protein dynamics and interactions. It is particularly useful in labeling cysteine residues in proteins .

Industry: The compound finds applications in the development of specialty chemicals and materials, including surfactants and lubricants .

Mechanism of Action

The mechanism of action of O-(Decan-2-yl) methanesulfonothioate involves its ability to form covalent bonds with thiol groups in proteins. This interaction is utilized in EPR spectroscopy to study protein dynamics. The compound’s sulfonothioate group reacts with cysteine residues, forming a stable thioether linkage that allows for detailed analysis of protein structure and function .

Comparison with Similar Compounds

Structural Comparison

Functional Groups and Molecular Formulas

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| O-(Decan-2-yl) methanesulfonothioate | C₁₁H₂₄O₂S₂ | Sulfonothioate ester | Sulfur replaces oxygen in sulfonate |

| Decan-2-yl methylphosphonate | C₁₁H₂₅O₃P | Phosphonate ester | Phosphorus center with ester linkage |

| O-Decyl-O-sodium methylphosphonothionate | C₁₁H₂₄NaO₂PS | Phosphonothioate sodium salt | Ionic form with sodium counterion |

| O-Propyl methylphosphonothionochloridate | C₄H₁₀ClOPS | Phosphonothiochloridate | Chlorine substituent enhances reactivity |

The target compound differs from phosphonate esters (e.g., Decan-2-yl methylphosphonate) by replacing phosphorus with sulfur in the central functional group. This substitution alters electronic properties and reactivity. Sodium salts (e.g., O-Decyl-O-sodium methylphosphonothionate) exhibit ionic character, contrasting with the neutral ester form of the target compound .

Physicochemical Properties

- Solubility: Sulfonothioates like this compound are likely less polar than their phosphonothioate counterparts due to sulfur's lower electronegativity compared to phosphorus. This may result in higher lipid solubility, favoring applications in organic solvents or surfactants. Sodium salts (e.g., C₁₁H₂₄NaO₂PS) demonstrate higher aqueous solubility, making them suitable for formulations requiring water compatibility .

- Melting/Boiling Points: Methanesulphonanilide derivatives (e.g., p-chloro-methanesulphonanilide, m.p. 148°C) show elevated melting points due to aromatic stacking and hydrogen bonding . In contrast, aliphatic esters like this compound are expected to have lower melting points, similar to Decan-2-yl methylphosphonate (liquid at room temperature) .

Reactivity and Stability

- Hydrolysis: Sulfonothioates may hydrolyze more slowly than phosphonothioates due to sulfur's larger atomic size and weaker nucleophilic susceptibility. For example, O-Propyl methylphosphonothionochloridate (C₄H₁₀ClOPS) reacts readily with nucleophiles owing to its labile chlorine group, whereas the target compound lacks such leaving groups, enhancing stability .

- This contrasts with phosphonothioates, where phosphorus-centered reactivity dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.